

An In-depth Technical Guide to (5-Ethylthiophen-2-yl)boronic acid

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Compound of Interest

Compound Name: (5-Ethylthiophen-2-yl)boronic acid

Cat. No.: B067913

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This technical guide provides a comprehensive overview of **(5-Ethylthiophen-2-yl)boronic acid**, a key building block for researchers and professionals in drug development and materials science. The document details its chemical identifiers, outlines a general synthetic protocol, and illustrates its application in the synthesis of novel compounds.

Core Compound Identifiers

(5-Ethylthiophen-2-yl)boronic acid is a member of the heteroarylboronic acid family, which is widely utilized in organic synthesis. The following table summarizes its key identifiers.

Identifier	Value	Source
CAS Number	162607-16-1	[1] [2] [3]
Molecular Formula	C ₆ H ₉ BO ₂ S	[1]
Molecular Weight	156.01 g/mol	[1]
Synonyms	5-Ethylthiophene-2-boronic acid, 2-Ethylthiophene-5-boronic acid, (5-ethylthiophen-2-yl)boronic acid	[1] [4]

Synthesis and Experimental Protocols

The synthesis of **(5-Ethylthiophen-2-yl)boronic acid** typically follows established procedures for the preparation of heteroarylboronic acids. A general and widely adopted method involves the lithiation of an appropriate thiophene precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.^{[5][6]}

General Synthetic Protocol:

A two-step, one-pot synthesis is commonly employed for preparing thiophene boronic acids. The procedure generally involves the following steps:

- Lithiation of 2-Bromo-5-ethylthiophene: To a solution of 2-bromo-5-ethylthiophene in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong organolithium base such as n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange, forming the 5-ethylthiophen-2-yllithium intermediate.
- Borylation: A trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is then added to the solution of the lithiated thiophene at the same low temperature. The reaction is allowed to proceed for a set time, during which the boronic ester is formed.
- Hydrolysis: The reaction is then quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the boronic ester to the desired **(5-Ethylthiophen-2-yl)boronic acid**.
- Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield the pure **(5-Ethylthiophen-2-yl)boronic acid**.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer

properties.^{[7][8]} Boronic acids, in particular, have gained prominence as versatile building blocks in drug discovery, underscored by the successful development of several FDA-approved boronic acid-containing drugs.^{[5][7]}

(5-Ethylthiophen-2-yl)boronic acid serves as a crucial intermediate in the synthesis of more complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[5][9]} This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications.^[9]

The logical workflow for the utilization of **(5-Ethylthiophen-2-yl)boronic acid** in a drug discovery program is depicted in the following diagram.



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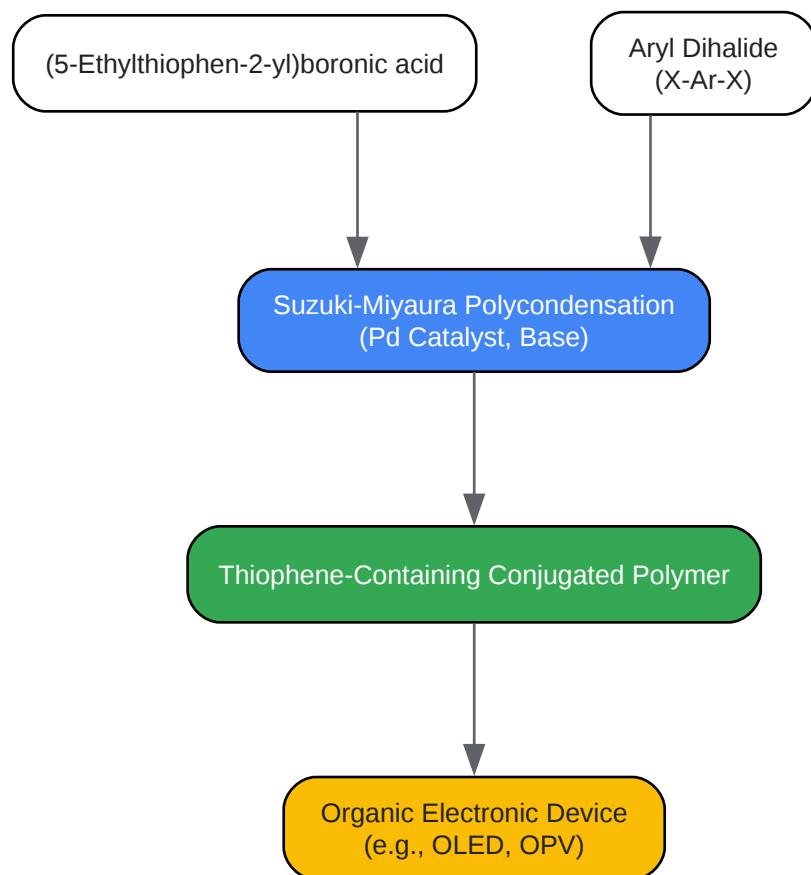
*Workflow for the synthesis and application of **(5-Ethylthiophen-2-yl)boronic acid**.*

This workflow illustrates the synthesis of the boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction with a suitable partner (an aryl or heteroaryl halide) to generate a library of novel thiophene derivatives. These new chemical entities can then be subjected to biological screening to identify lead compounds for further optimization in the drug discovery pipeline. The ethyl group on the thiophene ring can influence the physicochemical properties,

such as lipophilicity and metabolic stability, of the final compounds, potentially leading to improved pharmacokinetic profiles.[8]

In addition to drug discovery, thiophene-based materials are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The Suzuki-Miyaura coupling, utilizing building blocks like **(5-Ethylthiophen-2-yl)boronic acid**, is a key method for synthesizing the conjugated polymer backbones required for these applications.[10]

The following diagram illustrates the logical relationship in the synthesis of a thiophene-containing conjugated polymer.



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Synthesis of a thiophene-containing conjugated polymer.

This diagram shows how **(5-Ethylthiophen-2-yl)boronic acid** can be copolymerized with an aryl dihalide via Suzuki-Miyaura polycondensation to create a conjugated polymer. These polymers are the active components in various organic electronic devices.

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